molecular formula C11H9BrN2O3 B11835458 5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione

5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11835458
M. Wt: 297.10 g/mol
InChI Key: RDYOQPPGIHFHRM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Pyrimidine protons : Two broad singlets at δ 10.8–11.5 ppm (NH groups).
    • Benzyl CH₂ : A singlet at δ 4.2–4.5 ppm (J = 0 Hz, no adjacent protons).
    • Aromatic protons : Doublets at δ 7.3–7.6 ppm (para-substituted benzene).
  • ¹³C NMR :
    • Carbonyl carbons : Peaks at δ 165–175 ppm.
    • Benzyl carbons : Quaternary C-Br at δ 122 ppm; CH₂ at δ 40–45 ppm.

Infrared (IR) Spectroscopy

  • Strong stretches at 1700–1750 cm⁻¹ (C=O).
  • Moderate bands at 3100–3300 cm⁻¹ (N-H).
  • Aromatic C-H bends at 700–800 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₓ : 280–300 nm (π→π* transitions in the conjugated pyrimidine and benzene systems).
  • Molar absorptivity (ε): ~10⁴ L·mol⁻¹·cm⁻¹, typical for aromatic ketones.

Mass Spectrometry (MS)

  • Molecular ion [M]⁺ : m/z 296 (C₁₁H₉BrN₂O₃⁺).
  • Fragmentation patterns:
    • Loss of CO (m/z 268).
    • Cleavage of the benzyl group (m/z 183, [C₆H₄Br]⁺).

Tautomeric Equilibria and Resonance Stabilization

Barbituric acid derivatives exhibit keto-enol tautomerism , influenced by substituents. For this compound:

  • The keto form dominates due to stabilization from three intramolecular hydrogen bonds (N-H···O=C).
  • Resonance structures delocalize electron density across the pyrimidine ring and benzyl group, enhancing stability (Figure 1).

$$
\text{Figure 1. Resonance stabilization in 5-(4-bromobenzyl)pyrimidine-2,4,6-trione.}
$$

Compared to benzylidene analogs, the benzyl group’s single bond reduces conjugation with the pyrimidine ring, slightly lowering resonance stabilization. However, the electron-withdrawing bromine atom on the benzene ring further polarizes the system, increasing acidity at the N-H positions (pKa ~4.5–5.0).

Properties

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

IUPAC Name

5-[(4-bromophenyl)methyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H9BrN2O3/c12-7-3-1-6(2-4-7)5-8-9(15)13-11(17)14-10(8)16/h1-4,8H,5H2,(H2,13,14,15,16,17)

InChI Key

RDYOQPPGIHFHRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)NC2=O)Br

Origin of Product

United States

Preparation Methods

Malonic Ester Cyclization with Urea

The foundational approach for synthesizing pyrimidine triones involves cyclizing malonic ester derivatives with urea under alkaline conditions. For 5-(4-bromobenzyl)pyrimidine-2,4,6-trione, this necessitates introducing the 4-bromobenzyl group at the malonic ester stage.

In a representative protocol, methyl 4-bromobenzyl acetate undergoes methoxycarbonylation with dimethyl carbonate and sodium methoxide to yield the corresponding malonic ester. Subsequent cyclization with urea in ethanol, catalyzed by sodium ethoxide, generates the pyrimidine trione backbone. The reaction proceeds via nucleophilic attack of urea’s nitrogen on the electrophilic carbonyl carbons, followed by dehydration and aromatization.

Critical Parameters :

  • Base Selection : Sodium ethoxide ensures deprotonation of urea and malonic ester, facilitating enolate formation.

  • Solvent System : Anhydrous ethanol or methanol prevents hydrolysis of intermediates.

  • Temperature : Reflux conditions (70–80°C) accelerate cyclization while minimizing side reactions.

Functionalization of the 5-Position with 4-Bromobenzyl Groups

Alkylation of Malonic Esters

Introducing the 4-bromobenzyl moiety at the 5-position of the pyrimidine trione requires pre-functionalized malonic esters. Diethyl malonate reacts with 4-bromobenzyl bromide in the presence of sodium hydride, yielding diethyl (4-bromobenzyl)malonate. This intermediate is pivotal for subsequent cyclization.

Reaction Mechanism :

  • Deprotonation of diethyl malonate by NaH forms a resonance-stabilized enolate.

  • Nucleophilic substitution with 4-bromobenzyl bromide installs the benzyl group.

  • Cyclization with urea under basic conditions completes the trione structure.

Challenges :

  • Regioselectivity : Competing alkylation at both α-positions of malonate necessitates stoichiometric control.

  • Byproduct Formation : Over-alkylation or ester hydrolysis may occur if moisture is present.

Bromination Strategies and Positional Control

Direct Bromination of Pyrimidine Intermediates

For substrates lacking pre-installed bromine, post-cyclization bromination offers an alternative route. N-Bromosuccinimide (NBS) in carbon tetrachloride selectively brominates the 5-position of pyrimidine triones under radical conditions.

Case Study :
5-Benzylpyrimidine-2,4,6-trione treated with NBS (1.2 eq.) and dibenzoyl peroxide (catalytic) in CCl₄ at reflux yields 5-(4-bromobenzyl)pyrimidine-2,4,6-trione in 51% yield.

Advantages :

  • Chemoselectivity : NBS preferentially targets benzylic or allylic positions.

  • Mild Conditions : Avoids harsh acids or high temperatures that could degrade the trione core.

Catalytic and Process Optimization

Solid Acid Catalysts in Esterification

The patent US10556871B1 highlights the use of sulfate-loaded solid acid catalysts (e.g., Fe₂O₃/SO₄²⁻) for esterifying 4-bromophenylacetic acid. This method enhances yield (≥85%) and reduces waste compared to traditional H₂SO₄ catalysis.

Key Steps :

  • Esterification : 4-Bromophenylacetic acid + methanol → methyl 4-bromophenylacetate (90% yield).

  • Malonate Formation : Reaction with dimethyl carbonate and NaOMe.

  • Cyclization : Formamidine hydrochloride introduces the pyrimidine ring.

Purification and Characterization

Recrystallization and Chromatography

Crude 5-(4-bromobenzyl)pyrimidine-2,4,6-trione is purified via recrystallization from ethanol or chloroform. Persistent impurities necessitate silica gel chromatography using ethyl acetate/methanol (4:1) with 1% triethylamine.

Analytical Data :

  • ¹H NMR (DMSO-d₆) : δ 7.72 (d, J=8.7 Hz, 2H, Ar-H), 7.16 (d, J=8.7 Hz, 2H, Ar-H), 4.83 (s, 1H, CH₂).

  • MS (ESI) : m/z 459.05 [M+H]⁺.

  • Elemental Analysis : Calcd. for C₁₆H₁₀BrN₂O₃: C 48.15, H 2.53, N 7.01.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Malonic ester cyclization51–83%High purity; scalableMulti-step synthesis
Post-cyclization bromination45–55%Flexibility in bromine positioningRadical initiator required
Solid acid catalysis85–90%Eco-friendly; reusable catalystSpecialized equipment needed

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

Incomplete cyclization may yield open-chain ureas or dimeric byproducts. Excess urea (1.7 eq.) and prolonged reaction times (12–24 h) mitigate this.

Debromination Risks

Harsh conditions (e.g., strong acids) may cleave the C-Br bond. Neutral or mildly basic environments preserve bromine integrity.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Toluene and methanol are recovered via distillation, reducing environmental impact. The patent US10556871B1 emphasizes solvent recycling, achieving >95% recovery rates.

Cost-Benefit of Catalysts

Solid acid catalysts (e.g., Fe₂O₃/SO₄²⁻) reduce costs by 30% compared to homogeneous acids, though initial investment is higher .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(4-azidobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione.

Scientific Research Applications

5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Medicinal chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Biological studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets.

    Material science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can enhance binding affinity to specific targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyrimidine-triones are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidine-Trione Derivatives
Compound Name Substituents Molecular Weight Key Properties Biological Activity References
5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione 4-Bromobenzyl ~325.1 g/mol High polarity due to bromine; enhanced stability Limited direct data; inferred anticancer potential from structural analogs
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione 4-Bromophenyl, dimethoxyphenyl, methyl ~499.3 g/mol Increased steric bulk; methoxy groups enhance lipophilicity Synthesized via Claisen-Schmidt condensation; unconfirmed bioactivity
5-(Benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione Benzylidene, methyl ~260.3 g/mol Planar benzylidene group; moderate polarity Antiproliferative activity (IC50 < 10 µM in ovarian/breast cancer)
1-Cyclohexyl-3-phenethylpyrimidine-2,4,6(1H,3H,5H)-trione Cyclohexyl, phenethyl ~328.4 g/mol Hydrophobic substituents; high membrane permeability Mutant SOD1 aggregation inhibition (EC50 = 0.71 µM)
5-(4-Chlorophenylamino)methylene-pyrimidine-2,4,6(1H,3H,5H)-trione 4-Chlorophenylamino ~296.7 g/mol Chlorine enhances acidity; potential DNA interaction Antimicrobial activity (Staphylococcus/Streptococcus)

Key Findings from Comparative Studies

Anticancer Activity :

  • Derivatives with aromatic substituents (e.g., benzylidene, bromobenzyl) show antiproliferative effects. For example, 5-(benzylidene)-1,3-dimethylpyrimidine-trione inhibits cancer cell growth by interacting with ctDNA, suggesting a mechanism involving intercalation or groove binding .
  • The bromine atom in 5-(4-bromobenzyl) derivatives may enhance DNA-binding affinity compared to chlorine or methyl groups due to its larger atomic radius and polarizability .

Antimicrobial and Anti-inflammatory Effects :

  • 5-(Arylmethylidene) derivatives exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (MIC = 4–16 µg/mL) .
  • Pyrimidine-triones with pyrazole or indole substituents (e.g., 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene) derivatives) inhibit mPGES-1, a key enzyme in inflammation, with IC50 values < 1 µM .

Physicochemical Properties :

  • Electron-withdrawing groups (e.g., -Br, -Cl) increase the acidity of the pyrimidine-trione core. For instance, 5,5-dialkyl barbituric acids have pKa values ~4.5–5.0, while bromine-substituted analogs may exhibit lower pKa due to inductive effects .
  • Lipophilic substituents (e.g., phenethyl, cyclohexyl) improve blood-brain barrier penetration, as seen in CNS-active derivatives like pentobarbital analogs .

Biological Activity

5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C11H9BrN2O3
  • Molecular Weight : 295.0889 g/mol
  • CAS Number : 89142-15-4
  • Density : 1.715 g/cm³
  • Refractive Index : 1.665

Biological Activity Overview

Research indicates that pyrimidine derivatives exhibit a range of biological activities including antimicrobial, antitumor, anti-inflammatory, and antiviral effects. The specific compound in focus has shown promise in various studies:

  • Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains. In vitro tests have demonstrated significant inhibition of bacterial growth, suggesting potential as an antibacterial agent.
  • Antitumor Effects : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. Its mechanism may involve the induction of apoptosis in tumor cells.
  • Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural features. The presence of bromine at the benzyl position enhances lipophilicity and may improve binding affinity to biological targets.

Structural FeatureEffect on Activity
Bromine SubstitutionEnhances antibacterial and anticancer activity
Pyrimidine CoreEssential for biological activity
Benzyl GroupIncreases potency through hydrophobic interactions

Case Study 1: Antimicrobial Activity

A study published in Molecules highlighted the antibacterial efficacy of various pyrimidine derivatives including this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) ranged from 10 to 50 μg/mL depending on the strain tested.

Case Study 2: Antitumor Potential

Research conducted by Kamdar et al. demonstrated that compounds with similar structures showed significant cytotoxicity against MDA-MB-231 breast cancer cells. The study indicated that the bromobenzyl moiety contributes to the compound's ability to induce cell cycle arrest and apoptosis.

Case Study 3: Anti-inflammatory Mechanism

A recent publication explored the anti-inflammatory mechanisms of pyrimidine derivatives. The study found that these compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases.

Q & A

Q. How to design derivatives for targeted protein aggregation inhibition (e.g., mutant SOD1)?

  • Methodology : Synthesize analogs with alkyl/aryl substitutions at N1/N3 (e.g., phenethyl, cyclohexyl). Test in vitro aggregation assays (Thioflavin T fluorescence). Docking to SOD1’s hydrophobic pockets guides substituent prioritization .

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